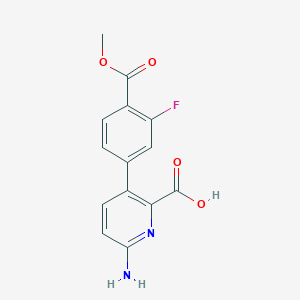
2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine (2-C4CP-5H) is a molecule that has been the focus of much scientific research in the past few years. It has been found to have a wide range of applications in both laboratory experiments and in the medical field. This article will provide a brief overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-C4CP-5H.
科学的研究の応用
2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% has been found to have a variety of applications in scientific research. It has been used in the study of the synthesis and properties of organic materials, as well as in the development of new pharmaceuticals. It has also been used in the study of the structure and function of proteins, and in the study of cell signaling.
作用機序
The mechanism of action of 2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% is not yet fully understood. However, it is thought to be related to its ability to interact with proteins and other molecules in the body. It is believed that it binds to certain proteins and molecules, which then leads to changes in the structure and function of those proteins. This can lead to changes in the cell signaling pathways, which can then lead to changes in the biochemical and physiological effects of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% are still being studied. However, it has been found to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate the activity of certain proteins. It has also been found to have an effect on cell proliferation and differentiation, as well as on the growth and development of cells.
実験室実験の利点と制限
2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. However, it is also relatively expensive and can be difficult to purify. Additionally, it can be difficult to study the effects of the molecule in vivo, as it is rapidly metabolized in the body.
将来の方向性
The potential future directions for 2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% are numerous. One possible direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to develop new applications for the molecule, such as in the development of new pharmaceuticals or in the study of cell signaling pathways. Finally, further research could be done to develop methods for more efficient synthesis and purification of the molecule.
合成法
2-(3-Carbamoyl-4-chlorophenyl)-5-hydroxypyridine, 95% is synthesized through a multi-step process involving several organic reactions. The first step involves the reaction of a 4-chlorophenol with an ethylcarbamate in an acid-catalyzed reaction in the presence of a base. This reaction forms an intermediate, which is then reacted with a hydroxypyridine in the presence of a base. The final product is then isolated by column chromatography.
特性
IUPAC Name |
2-chloro-5-(5-hydroxypyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-3-1-7(5-9(10)12(14)17)11-4-2-8(16)6-15-11/h1-6,16H,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEKNXKDPQHAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692725 |
Source


|
| Record name | 2-Chloro-5-(5-hydroxypyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-hydroxypyridin-2-yl)benzamide | |
CAS RN |
1261984-57-9 |
Source


|
| Record name | 2-Chloro-5-(5-hydroxypyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














